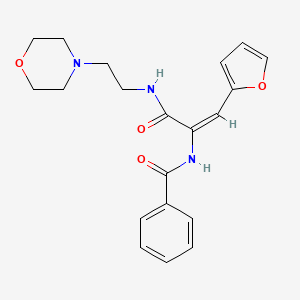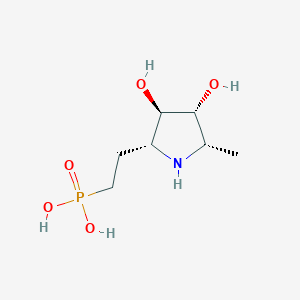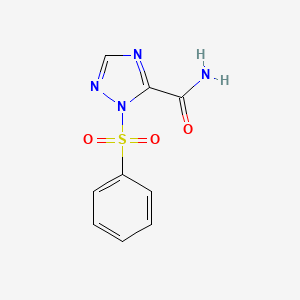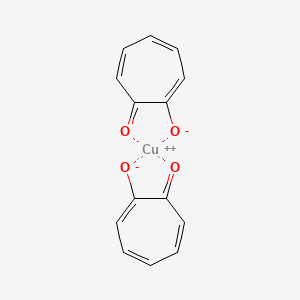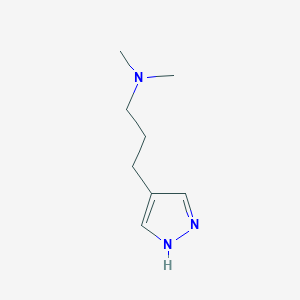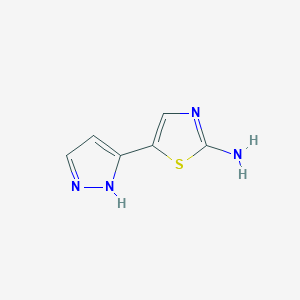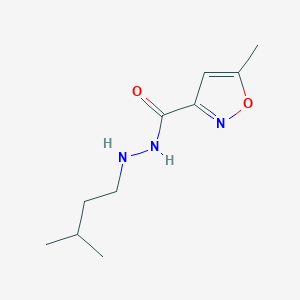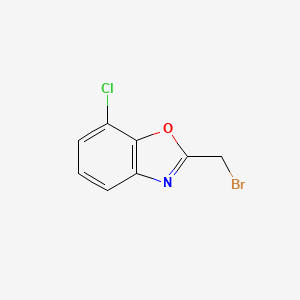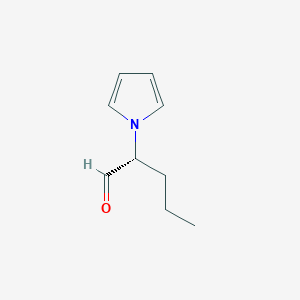![molecular formula C9H8BrNO2 B12873000 2-(Bromomethyl)benzo[d]oxazole-5-methanol](/img/structure/B12873000.png)
2-(Bromomethyl)benzo[d]oxazole-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)benzo[d]oxazole-5-methanol is a chemical compound with the molecular formula C9H8BrNO2. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 2-(Bromomethyl)benzo[d]oxazole-5-methanol typically involves the bromination of benzo[d]oxazole derivatives. One common method is the reaction of 2-(chloromethyl)-1H-benzo[d]imidazole with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often include controlled temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(Bromomethyl)benzo[d]oxazole-5-methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common reagents used in these reactions include sodium borohydride for reductions, and potassium permanganate for oxidations . The major products formed depend on the specific reagents and conditions used in the reactions.
Scientific Research Applications
2-(Bromomethyl)benzo[d]oxazole-5-methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-5-methanol involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, it is believed to induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
2-(Bromomethyl)benzo[d]oxazole-5-methanol can be compared with other benzoxazole derivatives, such as:
2-(Chloromethyl)benzo[d]oxazole: Similar in structure but with a chlorine atom instead of bromine.
2-(Methoxymethyl)benzo[d]oxazole: Contains a methoxy group instead of a bromine atom.
2-(Ethoxymethyl)benzo[d]oxazole: Contains an ethoxy group instead of a bromine atom.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which makes it a valuable intermediate for further chemical modifications .
Properties
Molecular Formula |
C9H8BrNO2 |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
[2-(bromomethyl)-1,3-benzoxazol-5-yl]methanol |
InChI |
InChI=1S/C9H8BrNO2/c10-4-9-11-7-3-6(5-12)1-2-8(7)13-9/h1-3,12H,4-5H2 |
InChI Key |
XANJLSNHTVLIHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CO)N=C(O2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


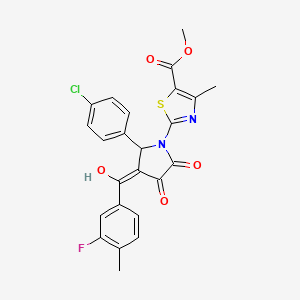

![3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12872941.png)
![2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12872954.png)

